molecular formula C17H21N3O4 B8492555 1-{[4-(2-Methoxy-5-nitrophenyl)furan-2-yl]methyl}-4-methylpiperazine CAS No. 846023-59-4

1-{[4-(2-Methoxy-5-nitrophenyl)furan-2-yl]methyl}-4-methylpiperazine

Cat. No.: B8492555
CAS No.: 846023-59-4
M. Wt: 331.4 g/mol
InChI Key: ZZEQKLKKSVIIPV-UHFFFAOYSA-N
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Description

1-{[4-(2-Methoxy-5-nitrophenyl)furan-2-yl]methyl}-4-methylpiperazine is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

846023-59-4

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

1-[[4-(2-methoxy-5-nitrophenyl)furan-2-yl]methyl]-4-methylpiperazine

InChI

InChI=1S/C17H21N3O4/c1-18-5-7-19(8-6-18)11-15-9-13(12-24-15)16-10-14(20(21)22)3-4-17(16)23-2/h3-4,9-10,12H,5-8,11H2,1-2H3

InChI Key

ZZEQKLKKSVIIPV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CO2)C3=C(C=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(2-methoxy-5-nitrophenyl)-2-furaldehyde (230 mg, 0.93 mmol) and N-methylpiperazine (0.90 mL, 8.1 mmol) in 20 mL of dichloromethane and 2 mL of 1-methylpyrolidinone was cooled to 0° C. Sodium triacetoxyborohydride (1.21 g, 5.7 mmol) was added in portions followed by a few drops of acetic acid. The resulting mixture was stirred at 0° C. for 10 minutes then at room temperature for 1.5 hours. The mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography eluting with a gradient of 20% methanol in ethyl acetate to 1% ammonium hydroxide in 20% methanol in ethyl acetate. Trituration with diethyl ether and hexane provided 57 mg (18%) of 1-{[4-(2-methoxy-5-nitrophenyl)-2-furyl]methyl}-4-methylpiperazine as a light yellow solid, 1H NMR (DMSO-d6) δ 2.14 (s, 3H), 2.25-2.36 (broad s, 4H), 2.38-2.46 (broad s, 4H), 3.52 (s, 2H), 4.04 (s, 3H), 6.96 (s, 1H), 7.31 (d, J=8 Hz, 1H), 8.14-8.20 (m, 2H), 8.38 (d, J=3 Hz, 1H); MS 332.1 (M+H)+.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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